

# Taragarestrant (D-0502): Preclinical Administration Protocol and Application Notes

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## Compound of Interest

Compound Name: Taragarestrant

Cat. No.: B10854881

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## Introduction

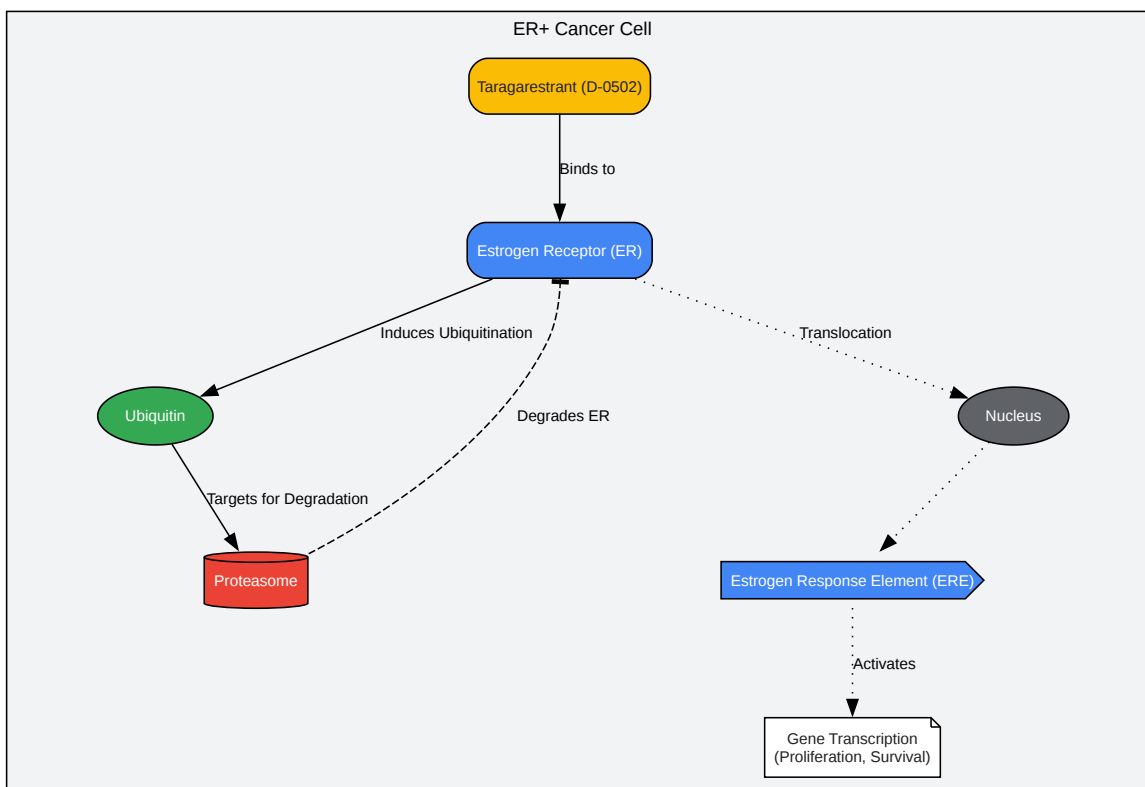
**Taragarestrant** (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antineoplastic activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Developed by InventisBio, **Taragarestrant** represents a promising therapeutic agent for ER+ breast malignancies. This document provides a detailed overview of its mechanism of action, along with protocols for its administration in preclinical research settings, based on available data and established methodologies for similar compounds.

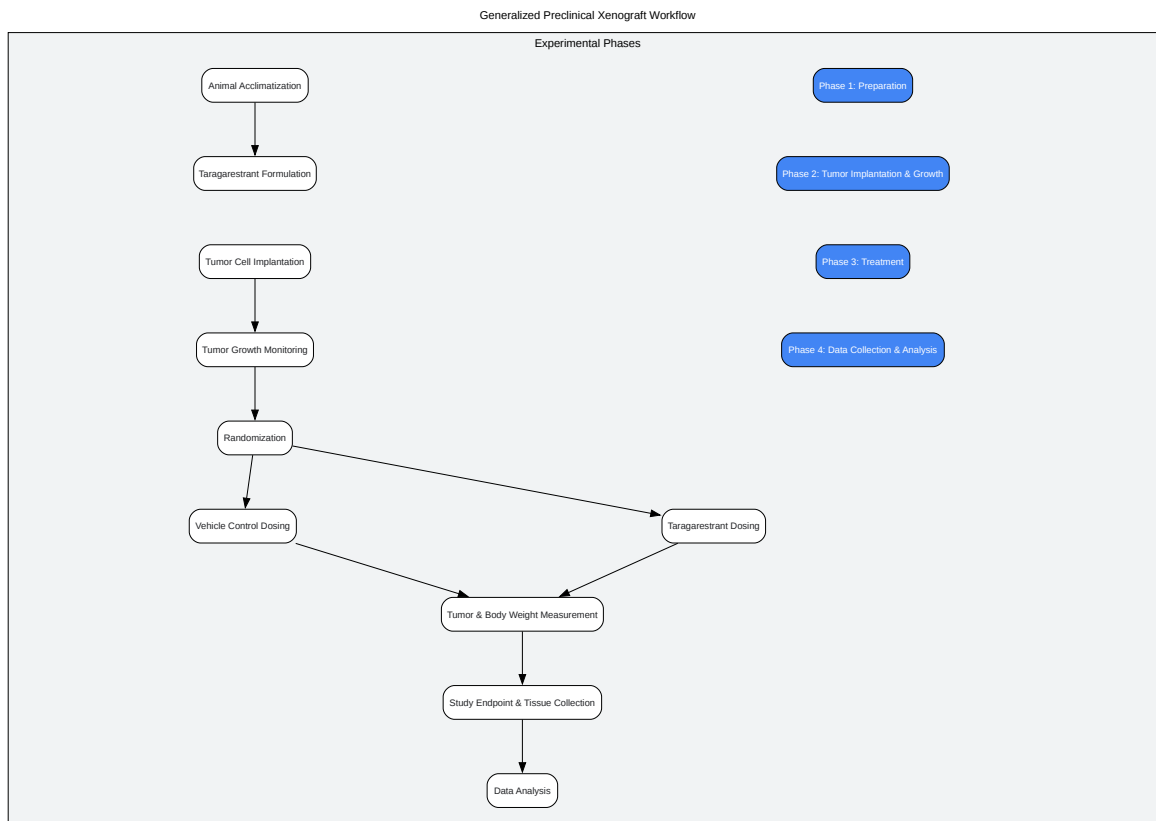
## Mechanism of Action

**Taragarestrant** functions by specifically targeting and binding to the estrogen receptor (ER). This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of the ER prevents ER-mediated signaling pathways, which are crucial for the growth and survival of ER-expressing cancer cells.[1] This mechanism of action makes **Taragarestrant** a promising candidate for overcoming resistance to other endocrine therapies.

Below is a diagram illustrating the signaling pathway of **Taragarestrant**.

Taragarestrant Mechanism of Action





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## References

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